3-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-4-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-4-carboxylic acid is an organic compound with the molecular formula C12H14FN2O4. This compound is notable for its incorporation of a fluorine atom into the pyridine ring, as well as a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. It is a versatile intermediate in synthetic organic chemistry and is frequently used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-4-carboxylic acid typically begins with commercially available starting materials. A common synthetic route involves:
Nitration of 3-Amino-5-fluoropyridine: This introduces a nitro group into the pyridine ring.
Reduction of the Nitro Group: The nitro group is reduced to an amino group.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for efficiency, yield, and cost-effectiveness. Large-scale production typically utilizes automated reaction setups, continuous flow chemistry, and high-purity reagents to achieve reproducible results.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes several key reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form a variety of functional groups, depending on the reagents and conditions used.
Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogen exchange reactions often use nucleophiles like sodium azide or thiols.
Major Products Formed
Oxidation Products: Ketones, aldehydes, or esters.
Reduction Products: Alcohols, amines, or hydrocarbons.
Substitution Products: Pyridine derivatives with different substituents at the fluorine position.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-4-carboxylic acid has numerous applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Acts as a building block for the design of enzyme inhibitors.
Medicine: Used in the development of pharmaceuticals, particularly those targeting diseases involving pyridine derivatives.
Industry: Incorporated in the synthesis of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets, particularly enzymes. The Boc protecting group provides steric hindrance, which can influence the compound's interaction with enzymes. Fluorine's electronegativity affects the electron distribution within the pyridine ring, impacting reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: Another fluorine-containing compound, used as an anti-cancer agent.
Pyridine-4-carboxylic Acid: Similar structure but without the Boc and fluorine groups.
N-Boc-piperidine: Contains a Boc-protected amine but has a different ring structure.
Uniqueness
Fluorine Incorporation: Enhances chemical stability and bioavailability.
Boc Protection: Increases versatility in synthetic applications.
Pyridine Core: Provides a scaffold for diverse chemical modifications.
That's your deep dive into 3-{[(tert-butoxy)carbonyl]amino}-5-fluoropyridine-4-carboxylic acid. It’s a fascinating compound with a broad spectrum of applications in multiple scientific fields. Hope this piques your curiosity!
Properties
CAS No. |
2445785-21-5 |
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Molecular Formula |
C11H13FN2O4 |
Molecular Weight |
256.23 g/mol |
IUPAC Name |
3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-4-6(12)8(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
AGZUHEHJGQIDFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC(=C1C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
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